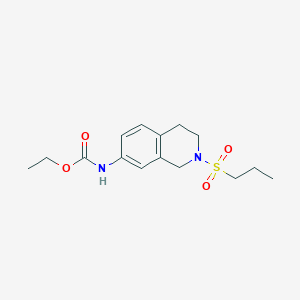

![molecular formula C20H17N3O5 B2935611 (3E,5E)-1-methyl-3,5-bis[(3-nitrophenyl)methylidene]piperidin-4-one CAS No. 920030-44-0](/img/structure/B2935611.png)

(3E,5E)-1-methyl-3,5-bis[(3-nitrophenyl)methylidene]piperidin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

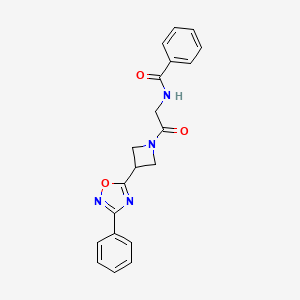

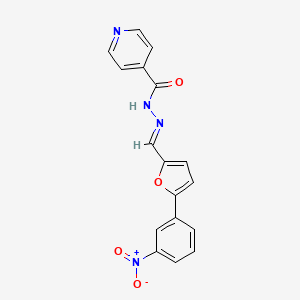

“(3E,5E)-1-methyl-3,5-bis[(3-nitrophenyl)methylidene]piperidin-4-one” is a chemical compound with the molecular formula C20H17N3O5 . It contains a piperidin-4-one ring which is substituted at the 1-position by a methyl group and at the 3,5-positions by (3-nitrophenyl)methylidene groups .

Molecular Structure Analysis

The molecular structure analysis of a compound involves understanding its 3D conformation, bond lengths and angles, and other structural features. Unfortunately, without specific experimental data like X-ray crystallography or NMR spectroscopy, it’s challenging to provide a detailed molecular structure analysis .Aplicaciones Científicas De Investigación

Conformational Analysis

A study by Muthukumaran et al. (2019) delved into the stereochemistry of certain dimethyl-N-nitroso-diphenylpiperidin-4-one oximes, which are structurally related to the compound . The research utilized NMR spectra to conclude that these compounds predominantly exist in boat conformations, with significant implications for their chemical behavior and potential applications in designing molecules with specific stereochemical requirements (Muthukumaran, G., Chakkaravarthy, J., Pandiarajan, K., & Senthilkumar, S., 2019).

Synthesis and Biological Activity

Kumar et al. (2008) synthesized spiro-piperidin-4-ones through a 1,3-dipolar cycloaddition process, which involved isatin and alpha-amino acids. These compounds were evaluated for their antimycobacterial properties, highlighting the potential of similar structures in developing new antimicrobial agents (Kumar, R., Perumal, S., Senthilkumar, P., Yogeeswari, P., & Sriram, D., 2008).

NMR Spectral Study

Rajeswari and Pandiarajan (2011) conducted an NMR spectral study on bis[(E)-thienylmethylene]piperidin-4-ones, providing insights into the configuration and conformation of these molecules. This research aids in understanding the electronic and steric effects influencing the chemical properties of related compounds (Rajeswari, K., & Pandiarajan, K., 2011).

Antibacterial and Biofilm Inhibitors

Mekky and Sanad (2020) explored novel bis(pyrazole-benzofuran) hybrids with piperazine linkers for their in-vitro antibacterial and cytotoxic activities. Their findings underscore the potential of structurally related compounds in combating bacterial infections and inhibiting biofilms (Mekky, A. E. M., & Sanad, S., 2020).

Novel Dispiro Heterocycles Synthesis

Dandia et al. (2012) reported a highly selective synthesis of novel dispiro heterocycles, integrating pharmacophoric moieties like piperidinone, indanedione, and pyrrolidine. This synthesis was carried out in an environmentally benign ionic liquid, showcasing an innovative approach to creating complex molecular architectures with potential therapeutic applications (Dandia, A., Jain, A., & Sharma, S., 2012).

Propiedades

IUPAC Name |

(3E,5E)-1-methyl-3,5-bis[(3-nitrophenyl)methylidene]piperidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O5/c1-21-12-16(8-14-4-2-6-18(10-14)22(25)26)20(24)17(13-21)9-15-5-3-7-19(11-15)23(27)28/h2-11H,12-13H2,1H3/b16-8+,17-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXKGLLLSZMXQNE-GONBZBRSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(=CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)C(=CC3=CC(=CC=C3)[N+](=O)[O-])C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C/C(=C\C2=CC(=CC=C2)[N+](=O)[O-])/C(=O)/C(=C/C3=CC(=CC=C3)[N+](=O)[O-])/C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(5-amino-4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(2-chloro-4-methylphenyl)acetamide](/img/structure/B2935528.png)

![5-Fluoro-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoic acid](/img/structure/B2935529.png)

![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)oxolane-3-carboxylic acid](/img/structure/B2935532.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(phenylthio)butanamide hydrochloride](/img/structure/B2935533.png)

![(2Z)-8-(1,3-benzodioxol-5-ylmethyl)-2-(pyridin-3-ylmethylidene)-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one](/img/structure/B2935540.png)

![Tert-butyl 2-(2-chloropyrimidin-4-yl)-6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate](/img/structure/B2935541.png)

![7-Methoxy-3-{[(4-methylphenyl)amino]methyl}-1,2-dihydroquinolin-2-one](/img/structure/B2935543.png)

![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-2-phenyl-1,3-thiazole-4-carboxamide](/img/structure/B2935550.png)